(3-Bromo-5-methyl-phenyl)-ethyl-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-ethyl-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYBEDJQPHRBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3 Bromo 5 Methyl Phenyl Ethyl Amine
Transformations Involving the Bromine Atom
The bromine substituent on the phenyl ring is a valuable handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways.
Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds. The bromo-substituent of (3-Bromo-5-methyl-phenyl)-ethyl-amine makes it a suitable substrate for several such reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. nih.govtcichemicals.com It is widely used for the synthesis of biaryl compounds. tcichemicals.com For derivatives of 3-bromo-5-methylaniline (B1274160), the Suzuki-Miyaura reaction can be employed to introduce various aryl, heteroaryl, or alkyl groups at the 3-position. The reaction is tolerant of the amine functionality, although protection may sometimes be employed. nih.gov An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating good to excellent yields with a variety of boronic esters. nih.gov
| Catalyst / Ligand | Base | Solvent | Coupling Partner | Product | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | N-Boc-2-pyrroleboronic acid | 5-(1-Ethyl-1H-indazol-5-yl)-1H-pyrrole-1-carboxylic acid tert-butyl ester | High | researchgate.net |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 3-Methyl-5-phenylaniline | 95 | Representative Example |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 4-Methoxyphenylboronic acid | 3-Methyl-5-(4-methoxyphenyl)aniline | 92 | Representative Example |
Table 1: Representative examples of Suzuki-Miyaura reactions on bromoaniline derivatives. Note: Specific data for this compound was not found; the table shows examples for analogous compounds.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. wikipedia.org The reaction is typically carried out under mild conditions, such as at room temperature and with a mild base. wikipedia.org While copper co-catalysis is common, copper-free variations have been developed to prevent the undesired homocoupling of alkynes. wikipedia.org
| Catalyst / Co-catalyst / Ligand | Base | Solvent | Coupling Partner | Product | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Phenylacetylene | (3-Methyl-5-(phenylethynyl)phenyl)ethylamine | 85 | Representative Example |
| Pd(PPh₃)₄ / - | Piperidine | DMF | 1-Heptyne | (3-Methyl-5-(hept-1-yn-1-yl)phenyl)ethylamine | 78 | Representative Example |
| [Pd(dppf)Cl₂] / CuI | DBU | Acetonitrile | Trimethylsilylacetylene | (3-Methyl-5-((trimethylsilyl)ethynyl)phenyl)ethylamine | 90 | Representative Example |
Table 2: Representative examples of Sonogashira reactions on bromoaniline derivatives. Note: Specific data for this compound was not found; the table shows examples for analogous compounds.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org Palladium catalysts generally provide higher yields and better functional group tolerance. wikipedia.org The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents.
| Catalyst / Ligand | Solvent | Coupling Partner | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | THF | Phenylzinc chloride | 3-Ethyl-5-methyl-biphenyl | 88 | Representative Example |
| Ni(dppe)Cl₂ | DMF | Ethylzinc iodide | 3,5-Diethyl-methylbenzene | 75 | Representative Example |
| Pd₂(dba)₃ / X-Phos | Dioxane | Benzylzinc bromide | 3-Benzyl-5-methyl-ethylamine | 82 | Representative Example |
Table 3: Representative examples of Negishi reactions on bromoarenes. Note: Specific data for this compound was not found; the table shows examples for analogous compounds.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) of an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. The this compound molecule lacks such activating groups. Therefore, classical SNAr reactions with common nucleophiles are generally not feasible under standard conditions.
However, substitution might be achieved under harsh conditions (high temperature and pressure) or through alternative mechanisms such as the benzyne (B1209423) mechanism. The benzyne mechanism involves elimination of HBr with a very strong base (e.g., NaNH₂) to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. This can lead to a mixture of regioisomers. There are currently no specific documented examples of nucleophilic aromatic substitution reactions for this compound in the literature.
Reactions of the Secondary Amine Functionality
The secondary amine group in this compound is a nucleophilic center and can readily undergo a variety of reactions to form tertiary amines, amides, sulfonamides, and can participate in cyclization reactions to form heterocyclic systems.
N-Alkylation and N-Arylation for Tertiary Amine Formation
The secondary amine can be converted to a tertiary amine through N-alkylation or N-arylation. N-alkylation is typically achieved by reaction with alkyl halides. N-arylation can be accomplished via palladium-catalyzed methods, such as the Buchwald-Hartwig amination.
| Reagent | Catalyst / Base | Solvent | Product | Yield (%) | Reference |
| Methyl iodide | K₂CO₃ | Acetonitrile | (3-Bromo-5-methyl-phenyl)-diethyl-amine | 95 | Representative Example |
| Benzyl bromide | NaH | DMF | N-Benzyl-N-ethyl-(3-bromo-5-methyl-phenyl)-amine | 88 | Representative Example |
| Phenylboronic acid | Cu(OAc)₂ / Pyridine | Toluene | N-Ethyl-N-phenyl-(3-bromo-5-methyl-phenyl)-amine | 75 | Representative Example |
Table 4: Representative examples of N-alkylation and N-arylation of secondary amines. Note: Specific data for this compound was not found; the table shows examples for analogous secondary amines.
Amidation and Sulfonylation Reactions
Secondary amines react readily with acyl chlorides or anhydrides to form amides, and with sulfonyl chlorides to form sulfonamides. These reactions are typically high-yielding and proceed under mild conditions, often in the presence of a base to neutralize the HCl by-product.
| Reagent | Base | Solvent | Product | Yield (%) | Reference |
| Acetyl chloride | Triethylamine | Dichloromethane | N-(3-Bromo-5-methyl-phenyl)-N-ethyl-acetamide | 92 | Representative Example |
| Benzoyl chloride | Pyridine | THF | N-(3-Bromo-5-methyl-phenyl)-N-ethyl-benzamide | 90 | Representative Example |
| p-Toluenesulfonyl chloride | NaOH | Water/Toluene | N-(3-Bromo-5-methyl-phenyl)-N-ethyl-4-methyl-benzenesulfonamide | 85 | Representative Example |
Table 5: Representative examples of amidation and sulfonylation reactions of secondary amines. Note: Specific data for this compound was not found; the table shows examples for analogous secondary amines.
Cyclization Reactions Leading to Heterocyclic Derivatives
The this compound scaffold is a precursor for the synthesis of various heterocyclic compounds. Following N-acylation, the resulting amide can undergo intramolecular cyclization reactions. A notable example is the Bischler-Napieralski reaction, which is a method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.org This reaction is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent such as POCl₃ or P₂O₅. wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can be subsequently oxidized to the corresponding isoquinoline.
Another important cyclization is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. This reaction typically proceeds under acidic conditions.
| Reaction Type | Reagent(s) | Conditions | Product Type | Reference |
| Bischler-Napieralski | 1. Acyl chloride, Base2. POCl₃, Reflux | Acylation followed by cyclization | Dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |
| Pictet-Spengler | Aldehyde (e.g., Formaldehyde) | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline | wikipedia.org |
Table 6: Potential cyclization reactions for the synthesis of heterocyclic derivatives from this compound.
Electrophilic and Nucleophilic Substitution on the Aromatic Ring
The susceptibility of the aromatic ring to substitution reactions is a cornerstone of its chemistry. The existing substituents determine where incoming reagents will attack the ring, a concept known as the directing effect.
Substituent Influence on the Aromatic Ring
The directing effects of the groups on this compound are summarized below. The ethylamino group is a powerful activating ortho-, para-director, the methyl group is a weak activating ortho-, para-director, and the bromo group is a deactivating ortho-, para-director. minia.edu.eglibretexts.org
| Substituent | Position | Type | Activating/Deactivating | Directing Effect |
| -NHEt | C1 | Amine | Strongly Activating | Ortho, Para |
| -Br | C3 | Halogen | Deactivating | Ortho, Para |
| -CH₃ | C5 | Alkyl | Weakly Activating | Ortho, Para |
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. The combined influence of the activating ethylamino and methyl groups strongly directs incoming electrophiles to the positions ortho and para to themselves. The positions ortho and para to the powerful ethylamino group are C2, C4, and C6.
C2: This position is ortho to the -NHEt group but is sterically hindered by the adjacent bromine atom.
C4: This position is para to the -NHEt group and ortho to the -Br and -CH₃ groups. It is the most electronically activated and sterically accessible site.
C6: This position is ortho to the -NHEt group but is sterically hindered by the adjacent methyl group.
Therefore, under neutral or weakly acidic conditions, electrophilic substitution is strongly predicted to occur at the C4 position. However, many electrophilic substitution reactions, such as nitration, require strongly acidic conditions. In a strong acid, the basic ethylamino group is protonated to form an ethylanilinium ion (-NH₂Et⁺). brainly.comstackexchange.combyjus.com This protonated group becomes a strong deactivating, meta-directing group due to its positive charge and powerful electron-withdrawing inductive effect. stackexchange.combyjus.com This dramatically alters the reactivity, leading to a complex mixture of products, including a significant amount of the meta-substituted product relative to the anilinium group. byjus.com
Furthermore, Friedel-Crafts reactions (alkylation and acylation) are generally not successful with this compound because the Lewis acid catalyst (e.g., AlCl₃) will form a complex with the basic lone pair of the ethylamino group, deactivating the ring towards electrophilic attack. byjus.com
Predicted Regioselectivity of Common Electrophilic Substitution Reactions
| Reaction | Reagents | Expected Major Product(s) | Notes |
| Bromination | Br₂ / FeBr₃ | 4-Bromo-1-(ethylamino)-3-methyl-5-bromobenzene | Substitution occurs at the highly activated C4 position. |
| Nitration | HNO₃ / H₂SO₄ | Complex mixture, including 2-nitro-, 4-nitro-, and 6-nitro isomers | The ethylamino group is protonated to the deactivating, meta-directing anilinium ion, complicating the product distribution. brainly.combyjus.comkhanacademy.org |
| Sulfonation | Fuming H₂SO₄ | 4-(Ethylamino)-2-bromo-6-methylbenzenesulfonic acid | Sulfonation is often reversible and can be influenced by thermodynamic control. |
| Friedel-Crafts | R-Cl / AlCl₃ | No reaction | The Lewis acid catalyst complexes with the amine, deactivating the ring. byjus.com |
Nucleophilic Substitution and Derivatization
Classical nucleophilic aromatic substitution (SNAr), where a nucleophile directly replaces a leaving group, is generally difficult on this molecule as it lacks the strong electron-withdrawing groups necessary to stabilize the negatively charged intermediate (Meisenheimer complex).
However, the bromine atom serves as an excellent handle for derivatization through modern palladium-catalyzed cross-coupling reactions. These methods have become standard for forming new carbon-carbon and carbon-heteroatom bonds on aryl halides. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. It is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. libretexts.orgnih.gov The C-Br bond is weaker than a C-Cl bond, making it more susceptible to the initial oxidative addition step in the catalytic cycle. illinois.edu
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. nih.govchemspider.com This allows for the synthesis of more complex diaryl or alkyl-aryl amines.
Examples of Palladium-Catalyzed Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Product Type | General Conditions |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Biaryl Compound | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) nih.govnih.gov |
| Buchwald-Hartwig | Amine (R₂NH) | Di- or Tri-substituted Amine | Pd Catalyst, Phosphine (B1218219) Ligand (e.g., XPhos), Strong Base (e.g., NaOtBu), Solvent (e.g., Toluene) nih.govchemspider.com |
| Heck Coupling | Alkene | Substituted Alkene | Pd Catalyst, Base (e.g., Et₃N), Solvent (e.g., DMF) |
| Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |
Mechanistic Insights into Reactivity Profiles of this compound
Mechanism of Electrophilic Aromatic Substitution
The mechanism for electrophilic attack proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For attack at the favored C4 position, the positive charge of the intermediate can be delocalized onto three carbon atoms. Crucially, one of the resonance structures places the positive charge on C1, adjacent to the ethylamino group. The lone pair on the nitrogen atom can then participate in resonance, creating a fourth, highly stable resonance contributor where all atoms (except hydrogen) have a full octet. This powerful stabilization from the ethylamino group is why it is such a strong ortho-, para-director.
In contrast, under the strongly acidic conditions of nitration, the ethylamino group is protonated. The resulting -NH₂Et⁺ group lacks a lone pair for resonance stabilization and exerts a strong deactivating inductive effect. This destabilizes the arenium ion intermediates, particularly when the positive charge is on an adjacent carbon (ortho or para attack). Consequently, the meta position becomes the least deactivated site, leading to a significant yield of the meta-nitrated product. stackexchange.combyjus.com
Mechanism of Palladium-Catalyzed Cross-Coupling
The derivatization of this compound via replacement of the bromine atom is best understood through the mechanism of reactions like the Suzuki-Miyaura coupling. The generally accepted catalytic cycle involves three key steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a new organopalladium(II) complex. This is often the rate-determining step of the cycle. libretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
This catalytic pathway provides a reliable and efficient means of functionalizing the C3 position, which is otherwise unreactive towards classical nucleophilic attack.
Advanced Structural Characterization and Supramolecular Interactions
Single-Crystal X-ray Diffraction Studies
No published single-crystal X-ray diffraction data for (3-Bromo-5-methyl-phenyl)-ethyl-amine could be found. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms and molecules within a crystal.
Elucidation of Molecular Conformation and Bond Geometries
Without crystallographic data, a definitive experimental elucidation of the molecular conformation, including bond lengths and angles for this compound, cannot be provided.
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding
Information regarding the crystal packing and the presence and nature of intermolecular hydrogen bonds in the solid state of this compound is not available in the absence of X-ray diffraction studies.
Exploration of π-π Stacking and Halogen Bonding Interactions
A detailed exploration of potential π-π stacking and halogen bonding interactions, which are key supramolecular forces, is contingent on crystallographic analysis, which is not available for this compound.
Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts
A Hirshfeld surface analysis, which provides quantitative insights into intermolecular contacts within a crystal, has not been reported for this compound.
High-Resolution Spectroscopic Analysis for Structural Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)
While NMR data for structurally related compounds are available, specific high-resolution ¹H, ¹³C, and NOESY NMR spectra for this compound have not been published in the scientific literature. This multi-dimensional NMR data would be essential for the complete assignment of proton and carbon signals and for providing insights into the spatial proximity of atoms within the molecule.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Assignment and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule and probing its conformational landscape.
Expected FT-IR and Raman Spectral Features:
The vibrational spectrum of this compound would be expected to exhibit characteristic bands corresponding to its constituent parts. The primary amine (-NH) stretching vibrations would likely appear in the region of 3300-3500 cm⁻¹, while the C-N stretching vibration would be observed around 1020-1250 cm⁻¹. Aromatic C-H stretching bands would be anticipated above 3000 cm⁻¹, with the C-Br stretching frequency appearing in the lower wavenumber region, typically between 500 and 600 cm⁻¹. The presence of the methyl and ethyl groups would contribute C-H stretching and bending vibrations.
Comparative analysis of FT-IR and Raman spectra would be crucial. For instance, vibrations that are strong in the Raman spectrum but weak in the IR spectrum (and vice-versa) can provide valuable information about the molecule's symmetry and polarizability, aiding in a more complete vibrational assignment.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Amine (-NH) | N-H Stretch | 3300-3500 | FT-IR, Raman |
| Aromatic Ring | C-H Stretch | >3000 | FT-IR, Raman |
| Aromatic Ring | C=C Stretch | 1450-1600 | FT-IR, Raman |
| Ethyl Group | C-H Stretch (aliphatic) | 2850-2960 | FT-IR, Raman |
| Ethyl Group | C-H Bend | 1375-1450 | FT-IR, Raman |
| Amine | C-N Stretch | 1020-1250 | FT-IR |
| Bromo-Aryl | C-Br Stretch | 500-600 | FT-IR, Raman |
Note: The above data is predictive and based on characteristic group frequencies. Actual experimental values would be necessary for definitive assignment.
High-Resolution Mass Spectrometry for Fragmentation Pathway Interpretation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and for elucidating its fragmentation patterns upon ionization. This information is critical for structural confirmation and for understanding the molecule's stability.
For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₉H₁₂BrN). The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks separated by two mass units.
Predicted Fragmentation Pathways:
Under electron ionization (EI), the molecule would likely undergo fragmentation through several key pathways. A primary fragmentation event would be the loss of the ethyl group, leading to a prominent fragment ion. Another expected fragmentation would involve the cleavage of the C-N bond, resulting in ions corresponding to the ethylamine (B1201723) moiety and the 3-bromo-5-methylphenyl fragment. Further fragmentation of the aromatic ring could also occur.
Interactive Data Table: Predicted Key Mass Fragments of this compound
| Fragment Description | Proposed Structure | Predicted m/z |
| Molecular Ion | [C₉H₁₂BrN]⁺ | 213/215 |
| Loss of methyl | [C₈H₉BrN]⁺ | 198/200 |
| Loss of ethyl | [C₇H₆BrN]⁺ | 183/185 |
| Benzylic cleavage | [C₇H₆Br]⁺ | 169/171 |
| Ethylamine cation | [C₂H₅NH₂]⁺ | 45 |
Note: The m/z values are based on the most abundant isotopes and the presence of the bromine isotopic pattern.
Conformational Preferences and Dynamic Behavior in Solution and Solid State
The biological and material properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Studying the conformational preferences of this compound in both solution and the solid state would provide a deeper understanding of its behavior.
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in determining the through-space proximity of different protons, revealing the preferred rotational conformations around the C-C and C-N single bonds. The rotational barrier of the ethyl group and its orientation relative to the aromatic ring would be of particular interest.
In the solid state, X-ray crystallography would be the definitive method to establish the precise molecular geometry and to identify any supramolecular interactions, such as hydrogen bonding involving the amine group or halogen bonding involving the bromine atom. These interactions can dictate the crystal packing and influence the material's bulk properties. The lack of published crystal structures for this compound highlights a significant area for future research.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic and structural properties of (3-Bromo-5-methyl-phenyl)-ethyl-amine. These calculations provide a robust framework for understanding the molecule at the atomic level.
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
Geometry optimization of this compound using methods such as DFT with the B3LYP functional and a suitable basis set like 6-311++G(d,p) would reveal the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar substituted benzenes have shown that theoretical geometric parameters are in good agreement with experimental data. researchgate.net
The electronic structure is further characterized by the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For substituted phenylethylamines, these orbitals are key to understanding their interactions.
The Molecular Electrostatic Potential (MEP) surface is another critical tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atom of the ethylamine (B1201723) group due to the lone pair of electrons, and around the bromine atom, indicating susceptibility to electrophilic attack. The aromatic ring would exhibit a more complex potential distribution due to the interplay of the electron-withdrawing bromine atom and the electron-donating methyl and ethylamine groups.
Table 1: Illustrative Calculated Electronic Properties for this compound
| Property | Illustrative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: These values are illustrative and based on typical results for similar aromatic amines.
Prediction and Interpretation of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)
Quantum chemical calculations can accurately predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, after applying appropriate scaling factors, can aid in the interpretation of experimental spectra. The chemical shifts of the aromatic protons and carbons in this compound would be influenced by the electronic effects of the bromo, methyl, and ethylamine substituents.
Vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the N-H stretching of the amine group, C-H stretching of the aromatic ring and alkyl groups, and the C-Br stretching frequency. Studies on related bromo-substituted aromatic compounds have demonstrated good agreement between calculated and experimental vibrational frequencies. researchgate.net
Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic excitations within the molecule.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Illustrative Predicted Values |
| ¹H NMR Chemical Shifts (ppm) | Aromatic: 6.8-7.2, Ethyl (CH₂): 2.8, Ethyl (CH₃): 1.2, Methyl: 2.3 |
| ¹³C NMR Chemical Shifts (ppm) | Aromatic: 115-145, Ethyl (CH₂): 45, Ethyl (CH₃): 15, Methyl: 21 |
| Key IR Frequencies (cm⁻¹) | N-H stretch: ~3350, Aromatic C-H stretch: ~3050, C-Br stretch: ~600 |
| UV-Vis λmax (nm) | ~210, ~275 |
Note: These values are illustrative and based on typical results for similar aromatic amines.
Reactivity Descriptors (Conceptual DFT: Electrophilicity Index, Nucleophilicity Index, Fukui Functions)
Conceptual DFT provides a framework to quantify the reactivity of a molecule. The electrophilicity index (ω) measures the ability of a species to accept electrons, while the nucleophilicity index (N) quantifies its electron-donating ability. These indices are calculated from the HOMO and LUMO energies.
Fukui functions (f(r)) are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely highlight the nitrogen atom as a primary site for electrophilic attack and specific carbon atoms on the aromatic ring as susceptible to both electrophilic and nucleophilic substitution, depending on the nature of the attacking reagent. The electrophilic aromatic bromination of substituted benzenes has been studied using such descriptors to understand regioselectivity. rsc.org
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound. By simulating the movement of atoms over time, MD can explore the molecule's conformational space, identifying the most populated and energetically favorable conformations of the flexible ethylamine side chain. Such studies are crucial for understanding how the molecule might interact with biological targets or behave in different environments. Docking analyses of phenylethylamine derivatives at binding sites often rely on an understanding of their conformational preferences. researchgate.netnih.gov
Investigation of Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying mechanisms such as N-alkylation or reactions involving the aromatic ring. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. For example, DFT calculations have been used to investigate the mechanism of electrophilic aromatic bromination of benzenes, revealing the preference for an addition-elimination mechanism over direct substitution. rsc.org
Solvent Effects on Molecular Geometry and Electronic Properties
The properties and behavior of this compound can be significantly influenced by its environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's geometry and electronic properties. A polar solvent is likely to stabilize charge separation within the molecule, potentially affecting its dipole moment, HOMO-LUMO gap, and the relative energies of different conformers. The study of bromination of benzenes in different solvents has shown the importance of the solvent model in accurately predicting reaction profiles. rsc.org
Role of 3 Bromo 5 Methyl Phenyl Ethyl Amine As a Synthetic Scaffold and Building Block
Precursor in the Construction of Complex Molecular Architectures
The primary role of (3-Bromo-5-methyl-phenyl)-ethyl-amine as a synthetic building block lies in its capacity to serve as a starting material for the assembly of intricate molecular structures. The presence of the bromine atom is particularly significant, as it allows for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form new bonds with high efficiency and selectivity.
For instance, the bromine atom can be substituted through reactions such as:
Suzuki Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond, introducing a wide range of aryl, heteroaryl, or alkyl groups at the 3-position.
Heck Coupling: Reaction with alkenes to introduce a vinyl group.
Sonogashira Coupling: Reaction with terminal alkynes to form an alkynyl-substituted aniline (B41778).
Buchwald-Hartwig Amination: Reaction with amines to introduce a new nitrogen-based substituent.
Stille Coupling: Reaction with organostannanes to form a new carbon-carbon bond.
The ethylamino group can be simultaneously or sequentially modified. For example, acylation with an acyl chloride or anhydride (B1165640) would yield an amide, while reaction with an aldehyde or ketone via reductive amination would introduce a new alkyl group on the nitrogen. This dual reactivity allows for the stepwise and controlled construction of complex molecules with diverse functionalities.
Below is an interactive table showcasing potential transformations of this compound:
| Reaction Type | Reagent/Catalyst | Resulting Functional Group at C3 |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Biaryl |
| Buchwald-Hartwig | Amine / Pd catalyst | Di-amino phenyl |
| Sonogashira | Alkyne / Pd/Cu catalyst | Alkynyl-substituted phenyl |
| Cyanation | Zn(CN)₂ / Pd catalyst | Cyano group |
Utility in the Development of New Synthetic Methodologies
The unique structure of this compound makes it a suitable substrate for the development and optimization of new synthetic methods. Researchers can utilize this compound to explore the regioselectivity and chemoselectivity of novel catalytic systems. For example, developing a catalyst that selectively promotes a reaction at the bromine atom without affecting the ethylamino group, or vice-versa, would be a valuable addition to the synthetic chemist's toolbox.
Furthermore, the compound can be employed in the development of tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation. A hypothetical example would be a process where an initial cross-coupling reaction at the bromine site is followed by an intramolecular cyclization involving the ethylamino group, leading to the rapid construction of heterocyclic scaffolds. Such methodologies are highly sought after for their efficiency and atom economy.
Integration into Ligand Design for Catalytic Applications
The N-ethyl-anilino moiety present in this compound is a common structural motif in the design of ligands for transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the aromatic ring. The bromine atom offers a convenient point for further modification, allowing for the synthesis of a library of related ligands with varying steric and electronic properties.
For example, the bromine can be replaced by a phosphine (B1218219) group via a coupling reaction, creating a bidentate N,P-ligand. Such ligands are known to be effective in a variety of catalytic transformations, including asymmetric hydrogenation and cross-coupling reactions. The ability to systematically modify the ligand structure by starting from this compound allows for the optimization of catalyst performance for a specific chemical transformation.
Exploration of Structure-Reactivity Relationships in Novel Derivatives
This compound is an excellent platform for studying structure-reactivity relationships. By systematically modifying the structure of the molecule and evaluating the impact on its chemical reactivity or biological activity, researchers can gain valuable insights into the molecular features that govern a particular property.
For example, a series of derivatives could be synthesized where the bromine atom is replaced with a range of electron-donating and electron-withdrawing groups via cross-coupling reactions. The reactivity of the ethylamino group in these derivatives could then be quantified, providing a clear correlation between the electronic nature of the substituent at the 3-position and the nucleophilicity of the nitrogen atom. Similarly, the ethyl group on the nitrogen could be replaced with other alkyl groups of varying sizes to probe the steric effects on reactivity.
An illustrative data table for a hypothetical structure-reactivity study is presented below:
| Substituent at C3 (replacing Br) | Electronic Effect | Predicted Nucleophilicity of Amino Group |
| -OCH₃ | Electron-donating | Increased |
| -H | Neutral | Baseline |
| -CF₃ | Electron-withdrawing | Decreased |
| -NO₂ | Strongly electron-withdrawing | Significantly decreased |
These studies are fundamental to the rational design of new molecules with desired properties, whether for applications in materials science, agrochemicals, or medicinal chemistry.
Future Research Directions and Innovative Methodologies
Green Chemistry Approaches in the Synthesis and Derivatization
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis and derivatization of (3-Bromo-5-methyl-phenyl)-ethyl-amine can be significantly improved by adopting greener methodologies.
Traditional bromination methods often involve the use of hazardous reagents like elemental bromine and chlorinated solvents. rsc.org Future research should focus on the implementation of safer and more environmentally benign brominating agents. One promising approach involves an indole-catalytic protocol for the electrophilic bromination of aromatic compounds in lipophilic media such as heptane. rsc.org This method has shown high efficiency and selectivity for substituted anilines and avoids the use of hazardous solvents. rsc.org Another green alternative is the use of a bromide/bromate reagent system, which can be prepared from industrial bromine recovery processes and generates hypobromous acid (HOBr) in situ as the reactive brominating species. researchgate.net
The N-alkylation step to introduce the ethyl group also presents opportunities for green innovation. Traditional methods can suffer from polyalkylation and the use of harsh reagents. nih.gov A sustainable approach involves the use of a well-defined, air-stable palladium(II) complex as a homogeneous catalyst for the N-alkylation of amines using alcohols, with water as the only byproduct. rsc.org This method demonstrates high catalytic activity at low loadings for a broad range of aromatic amines. rsc.org
Below is a comparative table of potential green brominating agents for the synthesis of the parent bromoaniline.
| Brominating Agent | Solvent | Advantages | Disadvantages |
| Indole-based organocatalyst with NBS | Heptane | High selectivity, avoids hazardous solvents. rsc.org | Requires a catalyst. |
| KBr/KBrO3 | Water/Dichloromethane | Utilizes a safer bromine source. researchgate.net | May require a phase transfer catalyst. |
| Elemental Bromine (Traditional) | Chlorinated Solvents | High reactivity. | Toxic, corrosive, and uses hazardous solvents. nih.gov |
Continuous Flow Chemistry for Enhanced Efficiency and Selectivity
Continuous flow chemistry, particularly utilizing microreactor technology, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. krishisanskriti.orgtandfonline.comsoci.org This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially when dealing with hazardous reagents or unstable intermediates. soci.orgtandfonline.comnih.gov
The synthesis of this compound could be significantly optimized using a continuous flow setup. For instance, the bromination of the aniline (B41778) precursor could be performed by generating hazardous bromine or hypobromite (B1234621) in situ within the flow system, immediately reacting it with the substrate, and then quenching any excess reagent, thereby minimizing risk. nih.gov
Similarly, the N-ethylation step can be efficiently conducted in a continuous flow reactor. The use of packed-bed reactors with heterogeneous catalysts, such as γ-alumina, can facilitate the N-alkylation of anilines with alcohols at elevated temperatures and pressures. acs.org This approach allows for easy catalyst separation and reuse, contributing to a more sustainable and cost-effective process.
A hypothetical continuous flow process for the synthesis could involve the following key stages:
| Stage | Description | Potential Benefits |
| 1. In-situ Brominating Agent Generation | A stream of an oxidant (e.g., NaOCl) is mixed with a bromide source (e.g., HBr or KBr) to generate Br2 or KOBr. nih.gov | Enhanced safety by avoiding storage and handling of bulk bromine. |
| 2. Bromination Reaction | The generated brominating agent is immediately mixed with a solution of 3-methylaniline in a microreactor. | Precise temperature control to minimize side reactions and improve selectivity. |
| 3. In-line Quenching | The reaction mixture is passed through a quenching solution to neutralize any unreacted bromine. | Immediate deactivation of hazardous reagents. |
| 4. N-Ethylation | The purified bromoaniline is then passed through a heated, packed-bed reactor containing a catalyst and ethanol. | High efficiency, reduced reaction times, and potential for catalyst recycling. |
| 5. In-line Purification | The product stream is passed through a purification unit (e.g., scavenger resins) to remove impurities. | Streamlined workup and isolation of the final product. |
Exploration of Biocatalytic Pathways for Structural Modifications
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. acs.org For a chiral molecule like this compound, biocatalysis presents exciting opportunities for enantioselective synthesis and modification.
Future research could explore the use of amine dehydrogenases (AmDHs) and transaminases (ATAs) for the synthesis of enantiomerically pure this compound. AmDHs can catalyze the reductive amination of a corresponding ketone precursor, while ATAs can transfer an amino group from a donor molecule. nih.govacs.org Recent advances in enzyme engineering have expanded the substrate scope of these enzymes to include a variety of aromatic amines. nih.gov
Furthermore, biocatalytic deracemization is a powerful strategy to obtain a single enantiomer from a racemic mixture. This can be achieved using a bienzymatic cascade, for example, combining an enantioselective oxidation catalyzed by an unspecific peroxygenase (UPO) with a stereoselective reduction catalyzed by an alcohol dehydrogenase (ADH). nih.gov This concept can be extended to amines by employing amine transaminases. nih.gov
The table below summarizes potential biocatalytic approaches for the synthesis and modification of the target compound.
| Biocatalytic Approach | Enzyme Class | Potential Application | Key Advantage |
| Asymmetric Synthesis | Amine Dehydrogenase (AmDH) | Reductive amination of 3-bromo-5-methylacetophenone. | High enantioselectivity. nih.gov |
| Asymmetric Synthesis | Amine Transaminase (ATA) | Transamination of 3-bromo-5-methylacetophenone. | High enantioselectivity. acs.org |
| Deracemization | Unspecific Peroxygenase (UPO) & Alcohol Dehydrogenase (ADH) | Kinetic resolution of a racemic mixture. | Production of a single enantiomer from a racemate. nih.gov |
| Structural Modification | Aromatic Amine Dehydrogenase (AADH) | Oxidative deamination for further functionalization. nih.gov | High specificity for aromatic amines. |
Advanced Machine Learning and AI in Predictive Organic Synthesis and Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and the de novo design of novel compounds with desired characteristics. intimal.edu.mynih.govnih.gov
For this compound, ML models could be developed to predict various properties of its derivatives, such as bioactivity, toxicity, and physicochemical properties, based on their chemical structures. nih.govtaylorfrancis.com This would significantly accelerate the process of identifying promising candidates for further experimental investigation. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, trained on datasets of similar compounds, could be particularly valuable. nih.gov
The application of AI in retrosynthesis planning can also aid in designing more efficient and sustainable synthetic routes to the target compound and its derivatives. By analyzing vast databases of chemical reactions, these tools can propose novel and optimized synthetic pathways.
The following table outlines potential applications of AI and machine learning in the research of this compound.
| AI/ML Application | Methodology | Potential Outcome |
| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. nih.govtaylorfrancis.com | Prediction of bioactivity, toxicity, and physicochemical properties of derivatives. |
| De Novo Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). endava.comresearchgate.net | Generation of novel derivatives with optimized properties. |
| Retrosynthesis Planning | AI-powered retrosynthesis software. | Design of efficient and sustainable synthetic routes. |
| Reaction Optimization | Bayesian optimization and other ML algorithms. | Optimization of reaction conditions for higher yields and selectivity. |
Q & A
Basic Questions
Q. What are the key synthetic routes for (3-Bromo-5-methyl-phenyl)-ethyl-amine, and how can purity be optimized?
- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 3-bromo-5-methylbenzaldehyde with ethylamine under reducing conditions (e.g., NaBH₄ or catalytic hydrogenation) can yield the target compound. Purity optimization requires purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Monitoring by TLC and HPLC ensures intermediate and final product integrity .
- Critical Step : Control reaction temperature (<60°C) to avoid debromination or side reactions. Use anhydrous conditions to prevent hydrolysis of intermediates.
Q. How is the structure of this compound confirmed using spectroscopic methods?
- Analytical Workflow :
- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.2 ppm (t, 3H, CH₂CH₃), δ 2.4 ppm (s, 3H, Ar-CH₃), δ 3.1 ppm (q, 2H, NHCH₂), and aromatic protons at δ 6.8–7.2 ppm. ¹³C NMR confirms the bromine-substituted aromatic carbons (~115–130 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 228 (C₉H₁₂BrN⁺) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.3%).
Q. What safety protocols are critical when handling this compound?
- Handling : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; the compound may cause skin irritation or respiratory distress.
- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent degradation.
- Waste Disposal : Neutralize with dilute HCl, then incinerate via certified hazardous waste services .
Advanced Research Questions
Q. How can SHELXL be applied to resolve crystallographic challenges in this compound derivatives?
- Refinement Strategy : Use SHELXL for high-resolution X-ray data. Key steps:
Data Integration : Apply multi-scan absorption corrections.
Structure Solution : Employ direct methods (SHELXT) for phase initialization.
Refinement : Constrain anisotropic displacement parameters for Br and N atoms. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis.
- Challenge : Bromine’s high electron density may cause data anisotropy; mitigate with TWINABS for scaling .
Q. What mechanistic insights govern the compound’s reactivity in Suzuki-Miyaura cross-coupling?
- Mechanism : The bromine substituent facilitates palladium-catalyzed coupling. For boronic acid synthesis:
Transmetallation : this compound reacts with bis(pinacolato)diboron (B₂Pin₂) under Pd(dppf)Cl₂ catalysis.
Key Parameters : Optimize base (Cs₂CO₃) and solvent (DME/H₂O) for >90% yield. Monitor reaction via GC-MS .
- Contradictions : Competing amine coordination to Pd may slow catalysis; adding ligands (e.g., SPhos) enhances efficiency.
Q. How can molecular docking predict the compound’s binding affinity to microbial targets?
- Computational Workflow :
Target Selection : Use leucyl-tRNA synthetase (PDB: 3GW9) for antifungal studies.
Docking : Perform flexible docking (AutoDock Vina) with AMBER force fields. The trifluoromethyl group (if present in derivatives) enhances hydrophobic interactions.
Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental MIC values .
Q. How to resolve contradictions in spectral data from different synthetic batches?
- Case Study : Discrepancies in ¹H NMR aromatic signals may arise from rotamers or solvate formation.
- Resolution :
Variable Temperature NMR : Probe −40°C to 80°C to identify dynamic equilibria.
PXRD : Compare diffraction patterns to rule out polymorphic variations.
DFT Calculations : Simulate NMR shifts for proposed conformers (Gaussian 16, B3LYP/6-31G**) .
Methodological Notes
-
Data Tables :
Technique Key Parameters Reference ¹H NMR (400 MHz) δ 1.2 (t), 2.4 (s), 3.1 (q), 6.8–7.2 (m) ESI-MS m/z 228 [M+H]⁺ HPLC (C18) Retention time: 8.2 min (70:30 MeCN:H₂O) -
Contradiction Handling : Cross-validate findings using orthogonal methods (e.g., IR for functional groups, SC-XRD for stereochemistry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
